molecular formula C9H10Br2N2 B598504 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide CAS No. 1203160-22-8

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

Cat. No. B598504
M. Wt: 306.001
InChI Key: YUMQHCLFPUNKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide” belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic compounds containing an indazole moiety, which consists of a pyrazole fused to a benzene ring .

Scientific Research Applications

  • Indazoles show potential in the field of organic synthesis. They are selectively protected under various conditions, leading to the formation of novel derivatives through reactions like Buchwald reactions with amines (Slade et al., 2009).

  • Substituted indazoles have been synthesized for their antibacterial activity. This involves the use of bromo-1H-indazoles in the synthesis process, indicating their role in developing antimicrobial agents (Brahmeshwari et al., 2014).

  • Indazole derivatives have been studied for potential antiarthritic effects and acute toxicity in rats, suggesting their use in pharmaceutical research (Bistocchi et al., 1981).

  • There's research into the synthesis of indazole derivatives for use in catalysis, indicating their potential application in industrial chemical processes (Hurtado et al., 2010).

  • Some indazole derivatives have shown significant inhibition of α-glucosidase and antioxidant activities, hinting at their potential in treating metabolic disorders and oxidative stress-related conditions (Mphahlele et al., 2020).

  • In medicinal chemistry, certain indazole derivatives have been investigated for their role as monoamine oxidase B inhibitors, suggesting their relevance in neurodegenerative disease research (Tzvetkov et al., 2014).

  • Indazoles have been used as additives in electrochemistry, specifically in improving the performance of high-voltage positive electrodes, indicating their potential in battery technology (Kang et al., 2014).

properties

IUPAC Name

5-(bromomethyl)-1-methylindazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMQHCLFPUNKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)C=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678463
Record name 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

CAS RN

1203160-22-8
Record name 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org

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